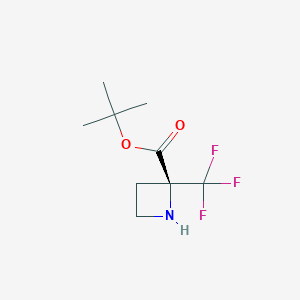

tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate

Description

tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a tert-butyl carboxylate ester. The (2S) stereochemistry imparts distinct conformational and reactivity profiles. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, while the azetidine ring introduces strain that can influence binding affinity and reactivity .

Properties

Molecular Formula |

C9H14F3NO2 |

|---|---|

Molecular Weight |

225.21 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate |

InChI |

InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)8(4-5-13-8)9(10,11)12/h13H,4-5H2,1-3H3/t8-/m0/s1 |

InChI Key |

KGSYPTNWBKUZLM-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@]1(CCN1)C(F)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCN1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Protection

- The synthesis often begins with azetidine-3-carboxylic acid or its derivatives.

- Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane at 10–40 °C, yielding tert-butyl azetidine carboxylates in high yield (~91%).

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group is introduced via nucleophilic substitution or addition reactions on azetidine intermediates.

- Fluorination of sulfonylated azetidine derivatives (e.g., tosylates or mesylates) using fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine is a common approach.

- The reaction conditions are carefully controlled to minimize side products such as chloromethyl azetidines, which can be removed by treatment with 1,4-diazabicyclo[2.2.2]octane (DABCO) and aqueous extraction.

Cyclization and Stereochemical Control

- Cyclization to form the azetidine ring can be achieved by intramolecular nucleophilic substitution of bis-triflate intermediates at low temperatures (e.g., −35 °C) with bases like Hunig's base, followed by amine treatment and hydrogenolysis to afford enantioenriched azetidines.

- Diastereoselective and regioselective synthesis methods employ superbase-induced reactions using butyllithium and diisopropylamine in tetrahydrofuran at −78 °C, followed by epoxide ring opening to form azetidine derivatives with controlled stereochemistry.

Purification and Characterization

- Crude reaction mixtures are typically purified by flash column chromatography on silica gel or preparative HPLC to isolate the desired tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate with high purity.

- Characterization includes NMR spectroscopy, HRMS, and chiral HPLC to confirm structure and enantiomeric excess.

- The use of bis-triflate intermediates and low-temperature cyclization provides a reliable route to enantioenriched azetidines, crucial for obtaining the (2S) stereochemistry in the target compound.

- Fluorination via sulfonate intermediates is effective for introducing trifluoromethyl groups, with careful control of reaction conditions to minimize impurities.

- Superbase-induced reactions offer regio- and diastereoselectivity, enabling the synthesis of azetidines with defined stereochemistry, which is essential for biological activity.

- The Boc protecting group is stable under the reaction conditions and facilitates purification and handling of intermediates.

The preparation of this compound involves a multi-step synthetic sequence combining protection, functional group transformation, stereoselective cyclization, and fluorination. The most effective methods utilize bis-triflate cyclization and sulfonate fluorination strategies under carefully controlled conditions to achieve high yields and stereochemical purity. These methods are supported by extensive research and patent literature, providing a robust framework for the synthesis of this valuable fluorinated azetidine derivative.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The trifluoromethyl group and tert-butyl ester can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate is characterized by a four-membered nitrogen-containing heterocycle, featuring a tert-butyl group and a trifluoromethyl substituent. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable building block in pharmaceuticals. Its molecular weight is approximately 225.21 g/mol, which contributes to its favorable pharmacokinetic properties.

Drug Development

The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. The azetidine structure is known for its ability to interact with biological targets effectively, making it a focal point in drug design.

- Case Study: Arginase Inhibitors

Research has indicated that derivatives of azetidine compounds exhibit significant activity against arginase enzymes, which are implicated in several diseases, including cancer and cardiovascular disorders. For instance, compounds similar to this compound have been shown to inhibit human arginase with potencies ranging from 0.1 nM to 100 nM .

The biological activity of this compound is linked to its ability to modulate various biochemical pathways. Studies have demonstrated its potential in:

- Antagonizing Retinol Binding Protein

Its analogs have been explored for their ability to antagonize retinol binding protein, which plays a critical role in the pathogenesis of age-related macular degeneration .

Synthesis of Complex Molecules

The compound is utilized as a building block in synthesizing more complex molecules through various synthetic routes. These methods often involve reactions that maintain the stereochemical integrity of the azetidine structure.

- Synthetic Route Examples

Recent advancements have showcased efficient synthetic strategies for producing this compound while exploring structure-activity relationships essential for drug development .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2-Methylazetidine-2-carboxylic acid | Structure | Lacks trifluoromethyl group; used in γ-turn induction |

| 3-Trifluoromethylpyrrolidine | Structure | Five-membered ring; different biological activity profile |

| (R)-Azetidine-2-carboxylic acid | Structure | Different stereochemistry; relevant in peptide synthesis |

This table illustrates how this compound stands out due to its specific combination of structural features, enhancing its utility across various applications.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related azetidine and heterocyclic derivatives:

Key Observations :

- Steric Effects : Bulky substituents (e.g., biphenyl in ) reduce solubility but improve target binding specificity in medicinal applications .

- Ring Strain : Azetidines exhibit higher ring strain than five-membered pyrrolidines (e.g., in ), leading to greater reactivity in ring-opening or functionalization reactions .

Physicochemical Properties

- Solubility : The target compound’s tert-butyl ester enhances organic solubility, while analogs with polar groups (e.g., pyridine in ) exhibit mixed solubility profiles .

- Stability: The -CF₃ group in the target compound improves resistance to metabolic degradation compared to non-fluorinated analogs (e.g., ) .

Pharmacological Potential

- Target Compound : The azetidine ring’s strain and -CF₃ group may favor interactions with hydrophobic binding pockets, making it suitable for protease inhibitors or kinase modulators .

Biological Activity

Chemical Identity and Structure

Tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate is a member of the azetidine family, characterized by its four-membered nitrogen-containing heterocycle. Its molecular formula is , with a molecular weight of approximately 225.21 g/mol. The compound features a tert-butyl group and a trifluoromethyl substituent , which enhance its lipophilicity and biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .

Antiviral Properties

Research indicates that some azetidine derivatives, including this compound, exhibit antiviral properties, particularly against herpes viruses. This activity is attributed to the structural features of the compound that facilitate interaction with viral components .

Neuroprotective Effects

The compound has also been studied for its potential neuroprotective effects. It may play a role in protecting neuronal cells from damage, although specific mechanisms and efficacy require further exploration .

Anticancer Activity

The biological activity of this compound extends to anticancer properties. Similar compounds have shown significant cytotoxicity against various cancer cell lines, including breast cancer cells. For instance, azetidin-2-one derivatives have demonstrated the ability to induce apoptosis in neoplastic cells, suggesting that this compound may share similar mechanisms of action .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis .

- Gene Regulation : Some studies indicate that azetidine derivatives can influence gene expression related to apoptosis and cell cycle regulation, enhancing their anticancer potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:

| Compound Name | Structure Description | Key Biological Activity |

|---|---|---|

| 2-Methylazetidine-2-carboxylic acid | Lacks trifluoromethyl group; used in γ-turn induction | Limited antiviral activity |

| 3-Trifluoromethylpyrrolidine | Five-membered ring | Different biological activity profile |

| (R)-Azetidine-2-carboxylic acid | Different stereochemistry | Relevant in peptide synthesis |

This comparison highlights how the trifluoromethyl group in this compound enhances its pharmacokinetic properties compared to other azetidine derivatives .

Study on Anticancer Activity

A study evaluating various azetidin-2-one derivatives found that certain compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved apoptosis induction and specific gene overexpression linked to cytoskeletal regulation . Although specific data on this compound was not provided, its structural similarities suggest potential for comparable effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.